molecular formula C8H11BrN2O2 B2406992 methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate CAS No. 1692557-69-9

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate

Cat. No.: B2406992
CAS No.: 1692557-69-9
M. Wt: 247.092
InChI Key: MTFJFAFQMRBBAT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-1-propyl-1H-pyrazole with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of a propyl group.

    4-Bromo-1-ethyl-1H-pyrazole: Contains an ethyl group instead of a propyl group.

    4-Bromo-1-phenyl-1H-pyrazole: Features a phenyl group, offering different electronic properties.

Uniqueness

Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group and the ester functionality makes it a valuable intermediate for further functionalization and application in various fields.

Properties

IUPAC Name

methyl 4-bromo-2-propylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-4-11-7(8(12)13-2)6(9)5-10-11/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFJFAFQMRBBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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